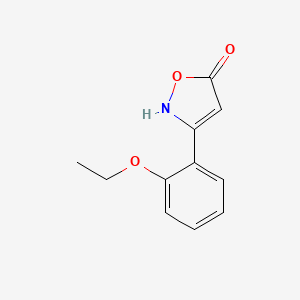

3-(2-Ethoxyphenyl)-1,2-oxazol-5-ol

Description

Structure

2D Structure

Properties

IUPAC Name |

3-(2-ethoxyphenyl)-2H-1,2-oxazol-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c1-2-14-10-6-4-3-5-8(10)9-7-11(13)15-12-9/h3-7,12H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOAHNLYFKXYRHF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C2=CC(=O)ON2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 2 Ethoxyphenyl 1,2 Oxazol 5 Ol and Its Analogs

Strategic Retrosynthesis of the 1,2-Oxazol-5-ol Core

Retrosynthetic analysis is a technique used to plan a chemical synthesis by deconstructing the target molecule into simpler, commercially available starting materials. amazonaws.comyoutube.comslideshare.net For the 3-aryl-1,2-oxazol-5-ol core, the most direct retrosynthetic disconnections involve breaking the bonds formed during the final ring-closing step.

Two primary retrosynthetic pathways are commonly considered:

Pathway A: Condensation Approach. This is the most classical and widely used approach. The disconnection is made across the C4-C5 and O1-N2 bonds. This leads back to a β-ketoester and hydroxylamine (B1172632). For the target molecule, 3-(2-Ethoxyphenyl)-1,2-oxazol-5-ol, this strategy identifies ethyl 3-(2-ethoxyphenyl)-3-oxopropanoate as the key precursor, which can be synthesized from 2-ethoxybenzoic acid.

Pathway B: Cycloaddition Approach. This pathway involves a [3+2] cycloaddition strategy. The ring is disconnected across the C3-C4 and O1-N2 bonds, identifying a nitrile oxide and a ketene (B1206846) or its synthetic equivalent as the precursors. The required 2-ethoxybenzonitrile (B1582733) oxide can be generated in situ from 2-ethoxybenzaldehyde (B52182) oxime.

Figure 1: Retrosynthetic Analysis of this compound

This image would depict the two retrosynthetic pathways described above.

Classical Approaches to 1,2-Oxazol-5-ol Ring Construction

Traditional methods for building the isoxazole (B147169) ring remain fundamental in organic synthesis due to their reliability and the accessibility of starting materials.

The most prominent classical synthesis involves the cyclocondensation of a 1,3-dicarbonyl compound, or a functional equivalent, with hydroxylamine. nih.govnih.gov This method directly assembles the isoxazole ring from acyclic precursors. The reaction of a β-ketoester, such as ethyl 3-(2-ethoxyphenyl)-3-oxopropanoate, with hydroxylamine hydrochloride typically proceeds by initial formation of an oxime at the ketone carbonyl, followed by intramolecular cyclization via nucleophilic attack of the oxime hydroxyl group onto the ester carbonyl, with subsequent dehydration to yield the 3-aryl-1,2-oxazol-5-ol product. nih.govmdpi.com

The regioselectivity of the cyclization is a key consideration. With unsymmetrical 1,3-dicarbonyls, two isomeric isoxazole products can potentially form. However, in the case of a β-ketoester, the ketone is significantly more electrophilic than the ester, leading to a highly regioselective reaction that reliably produces the desired 5-hydroxy-1,2-oxazole isomer. nih.gov

Beyond the direct condensation with β-ketoesters, other pathways are also established.

Condensation Reactions: Three-component reactions offer an efficient route to highly substituted isoxazol-5(4H)-ones. For instance, the reaction of hydroxylamine hydrochloride, an aldehyde, and a β-keto ester like ethyl acetoacetate (B1235776) can be catalyzed by an amine-functionalized cellulose (B213188) to produce 3,4-disubstituted isoxazol-5(4H)-ones in good to high yields under mild, aqueous conditions. mdpi.com A plausible mechanism involves the formation of a 3-substituted-isoxazol-5(4H)-one intermediate, which then undergoes a Knoevenagel condensation with the aldehyde to furnish the final product. mdpi.com

1,3-Dipolar Cycloaddition: The Huisgen [3+2] cycloaddition is a powerful method for constructing five-membered heterocycles. wikipedia.org In this context, a nitrile oxide, acting as the three-atom (C-N-O) component, reacts with a dipolarophile. To form an isoxazole, the dipolarophile is typically an alkyne. wikipedia.orgnih.gov For the synthesis of the target scaffold, 2-ethoxybenzonitrile oxide would be generated in situ from the corresponding aldoxime by oxidation with reagents like chloramine-T or sodium hypochlorite. researchgate.net This reactive intermediate is then trapped by an alkyne. This method is highly versatile and allows for the introduction of a wide variety of substituents on the isoxazole ring. organic-chemistry.orgnih.gov

Modern Catalytic Methods in 1,2-Oxazol-5-ol Synthesis

Recent advances in catalysis have provided milder, more efficient, and selective methods for the synthesis of isoxazoles and related heterocycles. rsc.orgresearchgate.net

Transition metals are widely employed to catalyze the formation of isoxazole and oxazole (B20620) rings, often enabling reactions under milder conditions and with greater control than classical methods. rsc.orgdntb.gov.uaresearchgate.net

Copper Catalysis: Copper catalysts are effective for the synthesis of isoxazoles. One approach involves the copper(I)-catalyzed [3+2] cycloaddition of terminal alkynes with nitrile oxides, which can be generated in situ. organic-chemistry.org This method is highly reliable and provides 3,5-disubstituted isoxazoles with high regioselectivity.

Gold Catalysis: Gold catalysts, such as AuCl₃, can promote the cycloisomerization of α,β-acetylenic oximes to yield substituted isoxazoles under moderate conditions. organic-chemistry.org This method is versatile, allowing for the selective synthesis of different isoxazole isomers based on the substitution pattern of the starting material.

Palladium Catalysis: Palladium-catalyzed multicomponent reactions can be used to construct the isoxazole ring. For example, a four-component coupling of a terminal alkyne, hydroxylamine, carbon monoxide, and an aryl iodide can produce isoxazole derivatives. organic-chemistry.org

| Catalyst/Reagent | Precursors | Product Type | Key Features |

| Cu(I) | Terminal Alkyne + Nitrile Oxide | 3,5-Disubstituted Isoxazole | High regioselectivity, reliable, wide scope. organic-chemistry.org |

| AuCl₃ | α,β-Acetylenic Oxime | Substituted Isoxazole | Mild conditions, versatile for different isomers. organic-chemistry.org |

| Pd(0)/CO | Alkyne + Hydroxylamine + Aryl Iodide + CO | Substituted Isoxazole | Four-component coupling, builds complexity quickly. organic-chemistry.org |

| Cu/Al₂O₃ | Terminal Alkyne + Hydroxyimidoyl Chloride | 3,5-Disubstituted Isoxazole | Solvent-free mechanochemical synthesis. nih.gov |

This interactive table summarizes various transition metal-catalyzed methods for isoxazole synthesis.

Organocatalysis: Metal-free catalytic systems are gaining prominence as greener and often less expensive alternatives to transition metal catalysis. Chiral phosphoric acids have been used to catalyze the enantioselective addition of 5-amino-isoxazoles to β,γ-alkynyl-α-ketimino esters, yielding quaternary α-isoxazole-α-alkynyl amino acid derivatives with high yields and enantioselectivities. nih.govrsc.org The catalyst is believed to activate the isoxazole ring through hydrogen bonding, facilitating the nucleophilic attack. rsc.org Other organocatalysts, such as citrazinic acid, have been employed for the synthesis of isoxazole-5(4H)-ones in aqueous conditions, highlighting the move towards more sustainable synthetic protocols. tandfonline.com

Biocatalysis: Nature provides elegant solutions for the construction of complex molecules. While specific biocatalytic routes to this compound are not documented, the biosynthesis of oxazole-containing natural products offers insight into potential enzymatic strategies. For example, the biosynthesis of oxazolismycin involves a non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) assembly line. An oxidase (Ox) domain within the NRPS module catalyzes the formation of the oxazole unit from an l-serine-derived precursor. This enzymatic cyclization and oxidation process demonstrates a highly efficient and selective biological route to the oxazole core, inspiring the development of future biocatalytic systems for heterocyclic synthesis.

Stereoselective Synthesis of Chiral 1,2-Oxazol-5-ol Derivatives

The creation of chiral 1,2-oxazol-5-ol derivatives, including the specific target this compound, can be approached through several stereoselective strategies. These methods are essential for producing enantiomerically pure compounds, which is often a prerequisite for their application in various scientific fields.

One major strategy involves the use of chiral auxiliaries . wikipedia.orgresearchgate.netresearchgate.netyoutube.com A chiral auxiliary is a stereogenic group that is temporarily attached to an achiral substrate to control the stereochemical outcome of a reaction. After the desired stereocenter is created, the auxiliary can be removed and ideally recycled. wikipedia.orgyoutube.com For the synthesis of chiral 1,2-oxazol-5-ols, a chiral auxiliary could be appended to a precursor molecule, for instance, a β-ketoester, which then undergoes cyclization with hydroxylamine to form the isoxazol-5-ol ring. The chiral auxiliary directs the approach of the reagents, leading to the preferential formation of one enantiomer.

Another powerful approach is asymmetric catalysis , where a small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product. bldpharm.comresearchgate.net Chiral ligands coordinated to a metal center can create a chiral environment that directs the stereochemical course of the reaction. For the synthesis of chiral 1,2-oxazol-5-ols, a potential route is the asymmetric cycloaddition of a nitrile oxide with a suitable β-ketoester or a related substrate, catalyzed by a chiral metal complex. nih.gov The synthesis of novel oxazol-5-one derivatives containing a chiral trifluoromethyl and isoxazole moiety has been reported, highlighting the potential for creating chiral centers in related heterocyclic systems. nih.gov

Enantioselective synthesis of isoxazol-5(4H)-ones has been achieved through one-pot, three-component reactions, which could be adapted for the synthesis of chiral 1,2-oxazol-5-ols. nih.govmdpi.comorgsyn.org These methods often employ organocatalysts or chiral metal complexes to control the stereochemistry of the cyclization reaction.

Finally, chiral resolution offers a classical method to separate a racemic mixture of this compound into its individual enantiomers. bldpharm.com This can be achieved by forming diastereomeric salts with a chiral resolving agent, such as a chiral acid or base. The resulting diastereomers can then be separated by physical methods like crystallization, followed by the removal of the resolving agent to yield the pure enantiomers. bldpharm.com

| Synthetic Strategy | Description | Key Features |

| Chiral Auxiliaries | Temporary incorporation of a chiral group to direct stereoselective reactions. wikipedia.orgresearchgate.netyoutube.com | High diastereoselectivity, auxiliary can often be recovered. wikipedia.org |

| Asymmetric Catalysis | Use of a chiral catalyst to produce an enantiomerically enriched product. bldpharm.comresearchgate.net | High efficiency, small amount of catalyst needed. |

| Enantioselective Synthesis | Direct synthesis of an enantiomerically enriched product using chiral reagents or catalysts. nih.govmdpi.comorgsyn.org | Can be highly efficient and atom-economical. |

| Chiral Resolution | Separation of a racemic mixture into its constituent enantiomers. bldpharm.com | Applicable to a wide range of compounds, but with a theoretical maximum yield of 50% for one enantiomer. |

Derivatization Strategies for this compound

The functionalization of the this compound scaffold is key to exploring its structure-activity relationships. Derivatization can be targeted at three main positions: the hydroxyl group at C-5, the ethoxyphenyl moiety, and the 1,2-oxazole nucleus itself.

The hydroxyl group at the C-5 position of the 1,2-oxazol-5-ol ring is a prime site for modification, allowing for the introduction of a wide variety of functional groups through etherification and esterification reactions.

Etherification: The hydroxyl group can be converted to an ether linkage via reactions such as the Williamson ether synthesis. rsc.org This involves deprotonation of the hydroxyl group with a suitable base to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide.

Esterification: The hydroxyl group can be readily esterified by reaction with carboxylic acids, acid chlorides, or acid anhydrides. wikipedia.orgresearchgate.net Fischer esterification with a carboxylic acid in the presence of an acid catalyst is a common method. researchgate.net Alternatively, reaction with a more reactive acid chloride or anhydride (B1165640) can provide the ester under milder conditions. wikipedia.orgacs.orgnih.gov The Mitsunobu reaction offers another route to esters, particularly for substrates that are sensitive to acidic or basic conditions. researchgate.netacs.orgdntb.gov.ua This reaction utilizes triphenylphosphine (B44618) and an azodicarboxylate to activate the alcohol for nucleophilic attack by a carboxylic acid. researchgate.netacs.orgdntb.gov.ua

| Reaction | Reagents | Product |

| Etherification (Williamson) | Alkyl halide, Base (e.g., NaH) | 5-Alkoxy-3-(2-ethoxyphenyl)-1,2-oxazole |

| Esterification (Fischer) | Carboxylic acid, Acid catalyst | 3-(2-Ethoxyphenyl)-1,2-oxazol-5-yl ester |

| Esterification | Acid chloride/anhydride, Base (optional) | 3-(2-Ethoxyphenyl)-1,2-oxazol-5-yl ester |

| Esterification (Mitsunobu) | Carboxylic acid, PPh₃, DEAD/DIAD | 3-(2-Ethoxyphenyl)-1,2-oxazol-5-yl ester |

The ethoxyphenyl ring provides a versatile platform for introducing additional substituents, which can significantly modulate the properties of the molecule. Standard electrophilic aromatic substitution reactions can be employed for this purpose. wikipedia.org

Halogenation, Nitration, and Sulfonation: The ethoxy group is an activating, ortho-, para-directing group, meaning that electrophilic substitution will preferentially occur at the positions ortho and para to the ethoxy group. wikipedia.org Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). Nitration can be carried out using a mixture of nitric acid and sulfuric acid. nih.gov Sulfonation is typically performed with fuming sulfuric acid. nih.gov

Directed Ortho-Metalation (DoM): The ethoxy group can act as a directing group for ortho-lithiation. sci-hub.seacs.org Treatment with a strong base like n-butyllithium can selectively deprotonate the phenyl ring at the position ortho to the ethoxy group. The resulting aryllithium species can then be quenched with a variety of electrophiles to introduce a wide range of substituents with high regioselectivity. sci-hub.seacs.orgrsc.orgnih.govscielo.org.mx

| Reaction | Reagents | Position of Substitution |

| Halogenation | NBS, NCS | Ortho, Para to ethoxy group |

| Nitration | HNO₃, H₂SO₄ | Ortho, Para to ethoxy group |

| Sulfonation | Fuming H₂SO₄ | Ortho, Para to ethoxy group |

| Directed Ortho-Metalation | n-BuLi, Electrophile | Ortho to ethoxy group |

Direct functionalization of the 1,2-oxazole ring itself presents a more challenging but equally important avenue for creating novel analogs. The reactivity of the isoxazole ring towards substitution is influenced by the existing substituents.

Electrophilic Substitution: Electrophilic aromatic substitution on the isoxazole ring is known to occur preferentially at the C-4 position. reddit.com However, the presence of the electron-donating hydroxyl group at C-5 and the aryl group at C-3 will influence the reactivity and regioselectivity of such reactions.

Palladium-Catalyzed Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nih.govrsc.org If a halo-substituted derivative of this compound can be prepared, for example, a 4-iodo or 4-bromo derivative, this could serve as a handle for introducing a wide variety of substituents via reactions like Suzuki, Heck, or Sonogashira couplings. The synthesis of 4-iodoisoxazoles via electrophilic cyclization has been reported and could be a viable route to such precursors. nih.gov

C-H Functionalization: Direct C-H functionalization of the oxazole ring has emerged as a powerful strategy. dntb.gov.uaacs.org Palladium-catalyzed direct arylation of oxazoles at either the C-2 or C-5 position has been demonstrated. dntb.gov.ua While the C-5 position is already substituted in the target molecule, methods for C-4 functionalization are of high interest.

| Reaction | Strategy | Potential Outcome |

| Electrophilic Substitution | Reaction with an electrophile | C-4 substituted product reddit.com |

| Palladium-Catalyzed Cross-Coupling | Suzuki, Heck, Sonogashira, etc. on a halo-isoxazole | Introduction of aryl, vinyl, or alkynyl groups |

| C-H Functionalization | Direct reaction at a C-H bond | Introduction of new substituents without pre-functionalization |

Chemical Reactivity and Mechanistic Investigations of 3 2 Ethoxyphenyl 1,2 Oxazol 5 Ol

Electrophilic Aromatic Substitution on the Ethoxyphenyl Ring

The ethoxy group (-OCH2CH3) on the phenyl ring is a potent activating group and an ortho, para-director for electrophilic aromatic substitution. This is due to the resonance effect, where the lone pairs on the oxygen atom can be delocalized into the aromatic ring, increasing the electron density at the ortho and para positions. The inductive effect of the electronegative oxygen atom, which deactivates the ring, is weaker than the resonance effect.

Consequently, electrophilic attack on the ethoxyphenyl ring of 3-(2-ethoxyphenyl)-1,2-oxazol-5-ol is expected to occur primarily at the positions ortho and para to the ethoxy group. Given that the 1,2-oxazol-5-ol substituent is at the 2-position, the available positions for substitution are C4 and C6 (ortho to the ethoxy group) and C5 (para to the ethoxy group is blocked). Steric hindrance from the adjacent heterocyclic ring might influence the regioselectivity, potentially favoring substitution at the less hindered C4 position.

Table 1: Predicted Products of Electrophilic Aromatic Substitution

| Reaction | Reagent | Predicted Major Product(s) |

|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 3-(4-Nitro-2-ethoxyphenyl)-1,2-oxazol-5-ol and 3-(6-nitro-2-ethoxyphenyl)-1,2-oxazol-5-ol |

| Halogenation | Br₂/FeBr₃ | 3-(4-Bromo-2-ethoxyphenyl)-1,2-oxazol-5-ol and 3-(6-bromo-2-ethoxyphenyl)-1,2-oxazol-5-ol |

| Friedel-Crafts Acylation | CH₃COCl/AlCl₃ | 3-(4-Acetyl-2-ethoxyphenyl)-1,2-oxazol-5-ol and 3-(6-acetyl-2-ethoxyphenyl)-1,2-oxazol-5-ol |

Nucleophilic Reactions Involving the Oxazol-5-ol Ring System

The 1,2-oxazol-5-ol ring possesses several sites susceptible to nucleophilic attack. The reactivity is largely dictated by the tautomeric equilibrium between the 5-hydroxy-1,2-oxazole and the 1,2-oxazol-5(4H)-one forms.

The hydroxyl group in the 5-hydroxy-1,2-oxazole tautomer can act as a nucleophile. It is expected to undergo reactions typical of enols and phenols.

Alkylation: In the presence of a base, the hydroxyl group can be deprotonated to form an oxazolate anion. This anion can then react with alkylating agents, such as alkyl halides or sulfates, to yield 5-alkoxy-1,2-oxazole derivatives. The regioselectivity of alkylation (O-alkylation vs. N-alkylation) can be influenced by the reaction conditions, including the solvent and the nature of the counter-ion. mdpi.com

Acylation: Reaction with acylating agents like acyl chlorides or anhydrides in the presence of a base is expected to produce the corresponding 5-acyloxy-1,2-oxazole esters.

Table 2: Representative Reactions at the Hydroxyl Group

| Reaction Type | Reagent | Product Type |

|---|---|---|

| O-Alkylation | R-X (Alkyl halide), Base (e.g., K₂CO₃) | 5-Alkoxy-3-(2-ethoxyphenyl)-1,2-oxazole |

The 1,2-oxazole ring, particularly in its oxazol-5-one tautomeric form, is susceptible to ring-opening reactions initiated by nucleophiles. The weak N-O bond is a key feature driving these transformations.

Nucleophilic attack at the C5 carbonyl carbon of the 1,2-oxazol-5(4H)-one tautomer can lead to ring cleavage. For instance, reaction with primary amines can lead to the formation of new heterocyclic systems. For example, the reaction of related oxazol-5(4H)-ones with phenylhydrazine (B124118) has been shown to yield 1,2,4-triazin-6(5H)-ones. nih.gov It is plausible that this compound could undergo similar transformations.

Furthermore, acid-catalyzed isomerization of related amido-azetidines can lead to the formation of 2-oxazolines, suggesting that under certain acidic conditions, the 1,2-oxazol-5-ol ring might undergo rearrangement. mdpi.com

Tautomerism and Isomerism of this compound

This compound can exist in several tautomeric forms. The principal tautomers are the 5-hydroxy-1,2-oxazole and the 1,2-oxazol-5(4H)-one. The equilibrium between these forms is influenced by the solvent, temperature, and pH. In many cases, the hydroxy form is favored in solution.

In addition to tautomerism, the presence of the ethoxy group on the phenyl ring introduces the possibility of rotational isomers (conformers) due to restricted rotation around the C-C bond connecting the phenyl and oxazole (B20620) rings.

Oxidation and Reduction Chemistry of the 1,2-Oxazol-5-ol Scaffold

The 1,2-oxazole ring is generally resistant to mild oxidizing agents. However, stronger oxidants can lead to ring cleavage. A study on the oxidation of 4- or 5-substituted 2H-oxazoles by aldehyde oxidase, a molybdenum hydroxylase, resulted in the formation of the corresponding 2-oxazolone. nih.gov This suggests that the C2 position of the oxazole ring in this compound could be susceptible to enzymatic or chemical oxidation.

Reduction of the 1,2-oxazole ring typically requires strong reducing agents and often results in ring cleavage. Catalytic hydrogenation, for example, can cleave the N-O bond, leading to the formation of acyclic compounds. The specific products would depend on the reaction conditions and the substrate. For instance, reduction of enones with potassium borohydride (B1222165) is a common method for producing allylic alcohols. acs.org A similar approach might be applicable to the oxazol-5-one tautomer.

Table 3: Potential Oxidation and Reduction Reactions

| Reaction Type | Reagent/Condition | Potential Product(s) |

|---|---|---|

| Oxidation | Aldehyde Oxidase / H₂O₂ | 3-(2-Ethoxyphenyl)-2-oxo-2,3-dihydro-1,2-oxazol-5-one |

Thermal and Photochemical Transformations

The thermal and photochemical reactivity of 1,2-oxazoles often involves the cleavage of the weak N-O bond, leading to the formation of reactive intermediates such as vinyl nitrenes or azirines. These intermediates can then undergo various rearrangements and cyclizations.

Thermolysis: Heating of 1,2,4-triazolo[4,3-b] nih.govmdpi.comacs.orgrsc.orgtetrazine derivatives, which also contain N-N and N-O bonds, leads to decomposition and the formation of new structures. mdpi.com By analogy, thermolysis of this compound could potentially lead to ring fragmentation and the formation of complex products.

Photolysis: Photolysis of 1-aryl-1,2,3-triazoles is known to proceed via carbene intermediates, leading to rearrangements and the formation of indoles. rsc.org The photolysis of this compound might similarly involve cleavage of the N-O bond to generate a diradical or nitrene intermediate, which could then undergo intramolecular reactions, potentially leading to the formation of new heterocyclic systems.

Advanced Spectroscopic and Structural Characterization of 3 2 Ethoxyphenyl 1,2 Oxazol 5 Ol

High-Resolution Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C, 2D NMR)

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy would be a primary tool for elucidating the molecular structure of 3-(2-Ethoxyphenyl)-1,2-oxazol-5-ol.

¹H NMR spectroscopy would be expected to reveal the number of chemically non-equivalent protons and their immediate electronic environment. Key expected signals would include a triplet and a quartet for the ethoxy group protons, distinct aromatic proton signals for the disubstituted benzene (B151609) ring, and a signal for the proton on the isoxazole (B147169) ring. The chemical shifts and coupling constants of the aromatic protons would be crucial in confirming the ortho substitution pattern of the ethoxy group.

¹³C NMR spectroscopy would provide information on the number and types of carbon atoms in the molecule. One would anticipate signals for the two carbons of the ethoxy group, the six carbons of the phenyl ring (with distinct shifts due to the substitution), and the carbons of the isoxazole ring. The chemical shifts of the isoxazole ring carbons would be characteristic of this heterocyclic system.

2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to establish connectivity between protons and carbons. A COSY spectrum would show correlations between adjacent protons, for instance, between the methyl and methylene (B1212753) protons of the ethoxy group, and between neighboring aromatic protons. An HSQC spectrum would link each proton to its directly attached carbon atom.

A hypothetical ¹H NMR data table might look as follows:

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Hypothetical Value | t | 3H | -OCH₂CH ₃ |

| Hypothetical Value | q | 2H | -OCH ₂CH₃ |

| Hypothetical Value | s | 1H | Isoxazole-H |

| Hypothetical Value | m | 4H | Aromatic-H |

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Analysis

Mass spectrometry (MS) would be utilized to determine the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the confirmation of the molecular formula (C₁₁H₁₁NO₃).

Furthermore, fragmentation analysis, often performed using techniques like tandem mass spectrometry (MS/MS), would offer structural insights. The fragmentation pattern would be expected to show characteristic losses, such as the loss of the ethoxy group, cleavage of the isoxazole ring, or other stable neutral fragments. This pattern serves as a fingerprint for the molecule's structure.

A hypothetical fragmentation data table could be presented as:

| m/z (Mass-to-charge ratio) | Relative Intensity (%) | Proposed Fragment |

| Hypothetical Value | 100 | [M+H]⁺ or M⁺ |

| Hypothetical Value | Value | [M - C₂H₄O]⁺ |

| Hypothetical Value | Value | [C₉H₇NO₂]⁺ |

Infrared and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule.

Infrared (IR) Spectroscopy would be expected to show characteristic absorption bands for the functional groups present. Key vibrational modes would include O-H stretching for the hydroxyl group on the oxazole (B20620) ring, C-H stretching for the aromatic and aliphatic protons, C=N and C=C stretching within the heterocyclic and aromatic rings, and C-O stretching for the ether linkage.

Raman Spectroscopy , being particularly sensitive to non-polar bonds, would provide complementary information. The symmetric vibrations of the benzene ring and the isoxazole ring would likely give rise to strong Raman signals.

A representative IR data table could be structured as:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| Hypothetical Value | Broad | O-H stretch |

| Hypothetical Value | Strong | Aromatic C-H stretch |

| Hypothetical Value | Medium | C=N stretch |

| Hypothetical Value | Strong | C-O stretch (ether) |

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

Furthermore, X-ray crystallography would reveal details about the intermolecular interactions, such as hydrogen bonding involving the hydroxyl group of the oxazole ring and potential π-π stacking interactions between the aromatic rings. These interactions are crucial for understanding the packing of the molecules in the crystal lattice and can influence the material's physical properties.

A crystallographic data table would typically include:

| Parameter | Value |

| Crystal System | Hypothetical Value |

| Space Group | Hypothetical Value |

| a (Å) | Hypothetical Value |

| b (Å) | Hypothetical Value |

| c (Å) | Hypothetical Value |

| α (°) | Hypothetical Value |

| β (°) | Hypothetical Value |

| γ (°) | Hypothetical Value |

| Volume (ų) | Hypothetical Value |

| Z | Hypothetical Value |

Theoretical and Computational Studies on 3 2 Ethoxyphenyl 1,2 Oxazol 5 Ol

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the behavior of a molecule based on its electronic structure. These ab initio methods solve the Schrödinger equation (or approximations of it) to determine molecular properties.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is particularly effective for predicting the molecular geometry and energy landscapes of organic molecules. For a compound like 3-(2-Ethoxyphenyl)-1,2-oxazol-5-ol, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311G(d,p), would be employed to determine its most stable three-dimensional conformation. semanticscholar.org

Table 1: Illustrative Structural Parameters of an Oxazolone (B7731731) Core from DFT Calculations This table presents typical data obtained from DFT calculations on related heterocyclic compounds to illustrate the expected output for this compound.

| Parameter | Bond/Atoms | Typical Calculated Value |

| Bond Length | O1-C5 | ~1.38 Å |

| Bond Length | C5-C4 | ~1.36 Å |

| Bond Length | C4-C3 | ~1.45 Å |

| Bond Length | C3-N2 | ~1.31 Å |

| Bond Length | N2-O1 | ~1.42 Å |

| Bond Angle | N2-O1-C5 | ~108° |

| Bond Angle | O1-C5-C4 | ~110° |

| Bond Angle | C5-C4-C3 | ~105° |

| Dihedral Angle | Ethoxy-Phenyl | Variable, defines conformation |

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to describe and predict chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the innermost empty orbital, acts as an electron acceptor. youtube.com

For this compound, FMO analysis would reveal the distribution of these orbitals across the molecule. researchgate.net The energy of the HOMO is related to the ionization potential and indicates the molecule's tendency to donate electrons, while the LUMO's energy relates to the electron affinity. The HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) is a critical parameter for assessing molecular stability and reactivity. semanticscholar.org A smaller gap suggests higher reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. In related oxazolone structures, the HOMO is often localized on the more electron-rich parts of the molecule, such as the phenyl ring, while the LUMO may be distributed across the heterocyclic ring system. researchgate.netresearchgate.net

Table 2: Example FMO Energy Data from DFT Studies on Related Aromatic Heterocycles This table provides representative energy values to illustrate the kind of data generated from an FMO analysis.

| Parameter | Typical Energy Value (eV) | Implication |

| HOMO Energy | -6.5 to -5.5 eV | Electron-donating capability |

| LUMO Energy | -2.0 to -1.0 eV | Electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 4.0 to 5.0 eV | Chemical reactivity and stability |

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects

While quantum calculations often model molecules in a vacuum, Molecular Dynamics (MD) simulations are used to study the behavior of molecules over time in a more realistic environment, such as in a solvent. MD simulations model the movements of atoms and molecules based on classical mechanics.

For this compound, MD simulations would provide insights into its conformational flexibility. The ethoxy group's rotation and the orientation of the phenyl ring relative to the oxazolol ring can be tracked over time to identify the most populated conformations in solution. Furthermore, these simulations are invaluable for understanding how solvent molecules (e.g., water) arrange themselves around the solute and how they influence its structure and dynamics through interactions like hydrogen bonding. This information is crucial for bridging the gap between theoretical calculations and experimental observations in a biological context. Studies on other drug-like molecules have used MD simulations to confirm the stability of predicted binding poses within protein targets. mdpi.com

In Silico Modeling of Ligand-Target Interactions (e.g., protein docking, non-human biological systems)

In silico modeling encompasses a range of computational techniques to predict how a ligand, such as this compound, might interact with a biological target, typically a protein. These methods are central to modern drug discovery.

Molecular docking is a primary tool used to predict the preferred orientation of a ligand when bound to a target protein. For this compound, this process would involve computationally placing the molecule into the binding site of a relevant non-human protein target. The resulting poses are then "scored" to estimate their stability.

Following docking, methods like Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) can be used to calculate the binding free energy (ΔGbind), which provides a more accurate prediction of binding affinity. nih.gov These calculations can break down the total binding energy into contributions from different interaction types (e.g., van der Waals, electrostatic, hydrogen bonds). This analysis identifies "interaction hotspots"—key amino acid residues in the target protein that contribute most significantly to the binding. nih.gov For example, studies on other heterocyclic compounds have used these methods to predict binding affinities, with more negative scores in kcal/mol indicating stronger binding. mdpi.com

Pharmacophore modeling is a powerful ligand-based drug design approach. pharmacophorejournal.com A pharmacophore is an abstract representation of all the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target. ijper.org

If a set of molecules with known activity against a particular target (structurally related to this compound) were available, a pharmacophore model could be generated. researchgate.netnih.gov This model would define the spatial arrangement of key chemical features, such as hydrogen bond acceptors, hydrogen bond donors, aromatic rings, and hydrophobic centers. nih.govnih.gov The model for this compound would likely feature:

An aromatic ring feature from the ethoxyphenyl group.

A hydrogen bond acceptor/donor from the hydroxyl group on the oxazole (B20620) ring.

A potential hydrophobic feature from the ethyl group.

This pharmacophore serves as a 3D query to screen virtual libraries for new, structurally diverse compounds with a high probability of being active. pharmacophorejournal.com It also provides crucial ligand design principles, guiding the modification of the this compound scaffold to enhance binding affinity and selectivity for a target. researchgate.net

Prediction of Spectroscopic Properties through Computational Methods

As of the latest literature surveys, specific theoretical and computational studies predicting the spectroscopic properties of This compound are not publicly available. Therefore, detailed research findings and specific data tables for this compound cannot be presented.

However, the prediction of spectroscopic properties for organic compounds, particularly heterocyclic systems analogous to 1,2-oxazol-5-ols, is a well-established field within computational chemistry. researchgate.netresearchgate.netdergipark.org.trsemanticscholar.org The methodologies employed in these studies provide a clear framework for how the spectroscopic characteristics of this compound would be theoretically determined.

The primary approach involves quantum chemical calculations, with Density Functional Theory (DFT) being a prominent and widely used method. researchgate.netdergipark.org.tr Typically, a functional such as B3LYP is paired with a basis set like 6-311G(d,p) to perform the calculations. researchgate.netdergipark.org.tr

The general process for predicting various spectroscopic data is as follows:

Molecular Geometry Optimization: The initial step in any computational spectroscopic study is to find the most stable three-dimensional conformation of the molecule. This is achieved by optimizing the molecular geometry to find the lowest energy state.

Vibrational Frequencies (FT-IR): Following geometry optimization, the same computational methods are used to calculate the vibrational frequencies. These theoretical frequencies and their corresponding intensities correlate to the absorption bands observed in an experimental Fourier-Transform Infrared (FT-IR) spectrum. Each calculated frequency can be assigned to a specific vibrational mode of the molecule, such as the stretching or bending of particular bonds. researchgate.netsemanticscholar.org

Nuclear Magnetic Resonance (NMR) Spectra: To predict ¹H and ¹³C NMR spectra, the Gauge-Independent Atomic Orbital (GIAO) method is the standard. semanticscholar.org This method calculates the isotropic magnetic shielding constants for each atom, which are then converted into chemical shifts (δ) in parts per million (ppm). These predicted chemical shifts can be directly compared with experimental data. Calculations are often performed in a simulated solvent environment to more accurately reflect experimental conditions. researchgate.net

Electronic Properties (UV-Vis Spectra): The electronic absorption properties, which are measured by UV-Visible (UV-Vis) spectroscopy, are typically predicted using Time-Dependent DFT (TD-DFT). researchgate.net This method calculates the electronic transition energies from the ground state to various excited states, providing the maximum absorption wavelengths (λmax).

Should computational studies on This compound become available, the data would likely be presented in tables that compare the theoretical values against experimental data to validate the computational model.

Below are illustrative templates for how such data would be organized.

Table 1: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

Table 2: Hypothetical Predicted Vibrational Frequencies (cm⁻¹) for this compound

Mechanistic Investigations of 3 2 Ethoxyphenyl 1,2 Oxazol 5 Ol in Biochemical Systems

Exploration of Molecular Interactions with Biomolecules

There is no available information from in vitro studies detailing the inhibitory effects of 3-(2-Ethoxyphenyl)-1,2-oxazol-5-ol on specific enzymes, nor any kinetic analysis to determine the nature of such potential inhibition (e.g., competitive, non-competitive). Similarly, non-clinical receptor binding profiles for this compound have not been reported.

Structure-Activity Relationship (SAR) Studies from a Mechanistic Perspective

The specific contributions of the constituent parts of this compound to its potential biological activity remain uncharacterized.

Influence of Ethoxyphenyl Moiety on Molecular Recognition

While research on other molecules has indicated that the positioning of an ethoxy group on a phenyl ring can significantly influence biological activity, no such analysis is available for this compound. science.gov The role of the 2-ethoxy substitution in directing potential interactions with biological targets is therefore unknown.

Role of the 1,2-Oxazol-5-ol Core in Mechanistic Activity

The 1,2-oxazol-5-ol (isoxazol-5-ol) core is a recognized pharmacophore in medicinal chemistry. preprints.orgresearchgate.net Its ability to participate in hydrogen bonding and other molecular interactions is crucial to the activity of various compounds. However, in the absence of empirical data for this compound, the specific role of this core in its mechanistic profile cannot be described.

Pathways of Biochemical Modulation

No studies have been published that identify any biochemical pathways modulated by this compound. Consequently, there is no basis to describe its effects on enzyme activity or its potential to disrupt specific biological signaling cascades.

Potential Research Applications of 3 2 Ethoxyphenyl 1,2 Oxazol 5 Ol

Utilization as a Synthetic Building Block in Complex Molecule Synthesis

The chemical architecture of 3-(2-Ethoxyphenyl)-1,2-oxazol-5-ol suggests its potential as a versatile building block in the synthesis of more complex molecules. The hydroxyl group of the 1,2-oxazol-5-ol ring and the ethoxy substituent on the phenyl ring offer sites for chemical modification, allowing for the construction of larger, more elaborate molecular frameworks. However, no specific examples of its use in this capacity have been documented in the scientific literature to date.

Application as a Chemical Probe in Biological Research

Chemical probes are essential tools for dissecting biological pathways and identifying new drug targets. Compounds with heterocyclic cores are often explored for such purposes. While related oxadiazole-based molecules have been developed as pH-responsive fluorescent probes, there is currently no published research describing the use of this compound as a chemical probe for any biological target or process.

Development as a Ligand in Catalysis or Coordination Chemistry

The nitrogen and oxygen atoms within the 1,2-oxazole ring of this compound present potential coordination sites for metal ions. This characteristic suggests that the compound could, in principle, be developed as a ligand for transition metal catalysts. Such catalysts are crucial in a wide array of chemical transformations. Research on other oxazole-containing molecules has demonstrated their effectiveness as ligands in catalysis. For instance, certain oxazole (B20620) derivatives have been successfully employed as ligands for vanadium catalysts in polymerization reactions. Nevertheless, there are no specific studies reporting the synthesis or catalytic application of metal complexes involving this compound.

Future Research Directions and Unexplored Avenues

Development of Novel Green Synthetic Routes to 3-(2-Ethoxyphenyl)-1,2-oxazol-5-ol

The synthesis of isoxazol-5(4H)-ones, the tautomeric form of isoxazol-5-ols, has seen a significant shift towards environmentally benign methodologies. nih.govresearchgate.netmdpi.com Future research should focus on developing green synthetic routes specifically for this compound. Conventional methods often rely on hazardous organic solvents and harsh reaction conditions.

A promising approach would be the adoption of one-pot, multi-component reactions (MCRs). nih.gov These reactions offer several advantages, including reduced waste, atom economy, and simplified experimental procedures. researchgate.net For the synthesis of this compound, an MCR could involve the condensation of 2-ethoxybenzaldehyde (B52182), a suitable β-ketoester, and hydroxylamine (B1172632) hydrochloride.

The exploration of green catalysts and solvents will be paramount. Studies have demonstrated the efficacy of natural organo-catalysts like urea (B33335) and agro-waste extracts in synthesizing isoxazol-5(4H)-ones. nih.govresearchgate.net Similarly, the use of water as a solvent has proven to be an effective and environmentally friendly medium for these reactions. researchgate.net Future investigations should explore catalysts such as sodium malonate in aqueous media or amine-functionalized cellulose (B213188), which have shown success in related syntheses. researchgate.netmdpi.com The optimization of reaction conditions, including temperature and catalyst loading, will be crucial to achieving high yields and purity of this compound.

Advanced Mechanistic Studies using Biophysical Techniques

Understanding the reaction mechanisms and biological interactions of this compound at a molecular level is essential for its potential development as a research tool or therapeutic agent. While mechanistic studies on isoxazole (B147169) derivatives have been conducted, often employing computational methods like molecular docking, a deeper understanding can be gained through advanced biophysical techniques. nih.govnih.govnih.gov

Future research should employ techniques such as X-ray crystallography to elucidate the precise three-dimensional structure of this compound and its potential complexes with biological targets. mdpi.com Spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy, will be invaluable for characterizing the compound and its intermediates. nih.gov

To investigate its interactions with proteins, techniques like surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) could be utilized to determine binding affinities and thermodynamic parameters. Fluorescence-based enzymatic assays can provide insights into its inhibitory activity against specific enzymes. nih.gov Furthermore, computational simulations, such as molecular dynamics (MD) simulations and quantum mechanics/molecular mechanics (QM/MM) calculations, can complement experimental data to provide a dynamic and detailed picture of the molecular interactions. nih.gov

Rational Design of Derivatives with Tunable Reactivity or Selectivity for Research Tools

The rational design of derivatives is a powerful strategy to fine-tune the properties of a lead compound for specific applications. nih.govnih.gov For this compound, the synthesis of a library of derivatives could yield valuable research tools with tailored reactivity and selectivity.

Structure-activity relationship (SAR) studies will be central to this endeavor. nih.govnih.gov By systematically modifying the substituents on the phenyl and isoxazole rings, it will be possible to probe the effects of these changes on the compound's properties. For instance, the introduction of electron-donating or electron-withdrawing groups on the 2-ethoxyphenyl moiety could modulate the electronic properties of the molecule and its reactivity.

The goal would be to develop derivatives that can act as specific probes for biological systems. For example, derivatives could be designed to selectively target a particular enzyme or receptor. nih.gov The synthesis of these new compounds could be achieved through established methods for isoxazole derivatization, followed by thorough characterization and biological evaluation. researchgate.net

Exploration of Solid-State Properties for Material Science Applications

The solid-state properties of organic molecules are of great interest for applications in material science. researchgate.net The isoxazole scaffold, with its potential for various intermolecular interactions, presents an interesting platform for the development of new materials. researchgate.net

Future research on this compound should include a thorough investigation of its solid-state characteristics. This would involve the growth of single crystals and their analysis using X-ray diffraction to determine the crystal packing and intermolecular interactions, such as hydrogen bonding and π-π stacking. mdpi.com

The photophysical properties of the compound and its derivatives should also be explored. wikipedia.org Techniques like UV-Vis absorption and fluorescence spectroscopy can reveal the electronic transitions and potential for applications in areas such as organic light-emitting diodes (OLEDs) or fluorescent probes. nih.gov The synthesis of derivatives with extended π-conjugated systems could lead to materials with interesting optical and electronic properties. The use of solid-phase synthesis techniques could facilitate the creation of a diverse library of compounds for screening. nih.gov

Q & A

Q. What are the recommended synthetic routes for 3-(2-Ethoxyphenyl)-1,2-oxazol-5-ol, and how can reaction conditions be optimized?

The synthesis of oxazole derivatives often involves [3+2] cycloaddition reactions. For this compound, a plausible route includes reacting ethoxy-substituted phenyl precursors with hydroxylamine derivatives under controlled conditions. Optimization may involve varying catalysts (e.g., sodium methoxide), temperature (low-temperature cyclization to prevent side reactions), and solvent polarity to enhance yield . Parallel strategies from related compounds, such as using diethyl oxalate in methanol, could be adapted .

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to characterize this compound?

- NMR : H and C NMR can confirm the ethoxyphenyl and oxazole moieties. The hydroxyl proton (5-ol) may appear as a broad singlet (~10-12 ppm), while the oxazole ring protons resonate between 6.5–8.5 ppm.

- IR : Stretching vibrations for C-O (ethoxy group, ~1250 cm) and O-H (hydroxyl, ~3200 cm) are critical.

- MS : High-resolution mass spectrometry (HRMS) verifies the molecular formula (e.g., CHNO) and fragmentation patterns .

Q. What are the primary challenges in purifying this compound, and how can they be addressed?

Polar byproducts from incomplete cyclization or hydroxyl group oxidation may complicate purification. Column chromatography with gradient elution (hexane/ethyl acetate) or recrystallization using ethanol/water mixtures can improve purity. Monitoring via TLC with UV visualization is recommended .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound, and what software tools are recommended?

Single-crystal X-ray diffraction can confirm the oxazole ring conformation and hydrogen-bonding networks. For example, monoclinic systems (space group P2/c) are common in related oxazoles, with parameters like a = 10.22 Å, b = 14.23 Å, and β = 93.06° . SHELXL (for refinement) and SIR97 (for structure solution) are robust tools for small-molecule crystallography. Hydrogen bonds (e.g., O-H···N) stabilize the crystal lattice and influence solubility .

Q. What computational methods predict the compound’s bioactivity, and how can molecular docking validate these predictions?

Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity. Molecular docking (AutoDock Vina, Schrödinger Suite) can model interactions with targets like enzymes or receptors. For example, oxazole derivatives often bind to hydrophobic pockets via π-π stacking (ethoxyphenyl group) and hydrogen bonding (5-OH) .

Q. How do structural modifications (e.g., substituent variations) affect its biological activity?

Comparative studies with analogs (e.g., replacing ethoxy with methoxy or halogens) can reveal structure-activity relationships (SAR). For instance, electron-withdrawing groups on the phenyl ring may enhance antimicrobial activity by increasing electrophilicity. Bioassays (MIC tests for antimicrobial activity) paired with computational SAR analysis are recommended .

Q. What strategies resolve contradictions in experimental vs. computational data (e.g., spectroscopic vs. docking results)?

Discrepancies may arise from solvent effects in simulations vs. solid-state experimental data. Hybrid approaches, such as molecular dynamics (MD) simulations in explicit solvent, can bridge this gap. Cross-validating NMR chemical shifts with computed values (GIAO method) also improves reliability .

Methodological Tables

Table 1: Key Crystallographic Parameters for Related Oxazole Derivatives

| Parameter | Value | Source |

|---|---|---|

| Space group | P2/c (monoclinic) | |

| Unit cell (Å) | a = 10.22, b = 14.23, c = 10.25 | |

| Hydrogen bonds | O-H···N (2.89 Å) |

Table 2: Synthetic Optimization Variables

| Variable | Optimal Condition | Impact |

|---|---|---|

| Temperature | 0–5°C (cyclization step) | Reduces side reactions |

| Solvent | Methanol/Water (7:3) | Enhances yield |

| Catalyst | Sodium methoxide | Accelerates ring closure |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.